![molecular formula C11H13FN4O2S B15299316 2-((5-Amino-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B15299316.png)
2-((5-Amino-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-amino-6-fluoro-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione is a complex organic compound that features a benzotriazole moiety and a thiolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-amino-6-fluoro-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione typically involves multiple steps, starting with the preparation of the benzotriazole core The benzotriazole can be synthesized through the cyclization of o-phenylenediamine with nitrous acid
The thiolane ring is then introduced via a nucleophilic substitution reaction, where a suitable thiolane precursor reacts with the benzotriazole derivative under basic conditions. The final step involves the oxidation of the thiolane sulfur to form the sulfone group, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-[(5-amino-6-fluoro-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The thiolane sulfur can be further oxidized to sulfoxide or sulfone.
Reduction: The nitro group on the benzotriazole can be reduced to an amino group.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino-substituted benzotriazole derivatives.
Substitution: Various substituted benzotriazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 2-[(5-amino-6-fluoro-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzotriazole moiety is known to bind to various protein targets, potentially inhibiting their function. The fluoro and amino groups can enhance binding affinity and specificity, while the thiolane ring may contribute to the compound’s overall stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
Benzotriazole derivatives: Compounds with similar benzotriazole cores but different substituents.
Thiolane derivatives: Compounds featuring the thiolane ring but lacking the benzotriazole moiety.
Fluoro-substituted heterocycles: Compounds with fluoro groups on different heterocyclic cores.
Uniqueness
2-[(5-amino-6-fluoro-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the benzotriazole moiety, along with the fluoro and amino groups, enhances its potential as a versatile scaffold for drug design and material science applications.
Propiedades
Fórmula molecular |
C11H13FN4O2S |
|---|---|
Peso molecular |
284.31 g/mol |
Nombre IUPAC |
1-[(1,1-dioxothiolan-2-yl)methyl]-6-fluorobenzotriazol-5-amine |
InChI |
InChI=1S/C11H13FN4O2S/c12-8-4-11-10(5-9(8)13)14-15-16(11)6-7-2-1-3-19(7,17)18/h4-5,7H,1-3,6,13H2 |
Clave InChI |
JPXKPTCNMVSPOK-UHFFFAOYSA-N |
SMILES canónico |
C1CC(S(=O)(=O)C1)CN2C3=C(C=C(C(=C3)F)N)N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


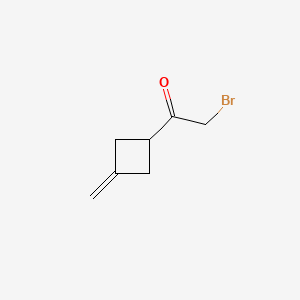
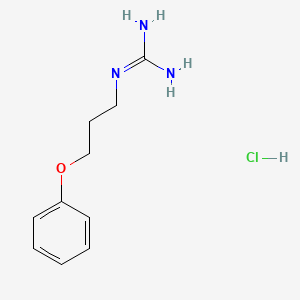
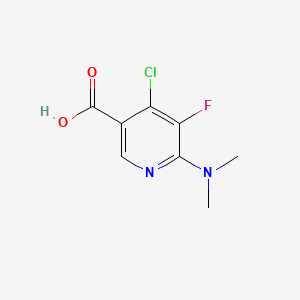

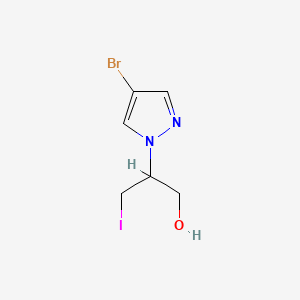
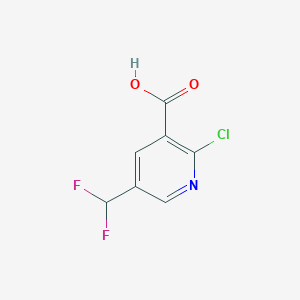
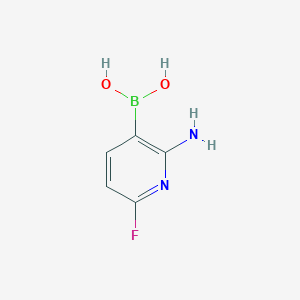
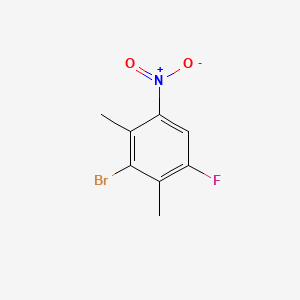
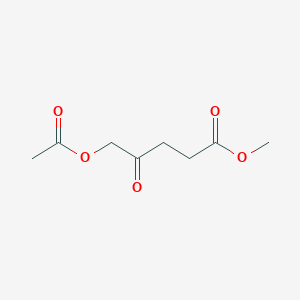
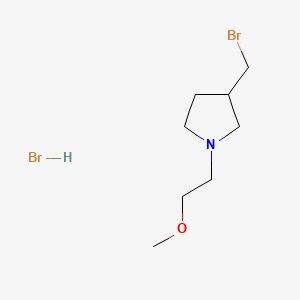
![Methyl[(thian-3-yl)methyl]amine hydrochloride](/img/structure/B15299304.png)
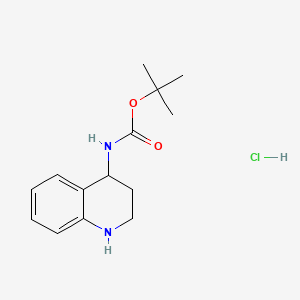
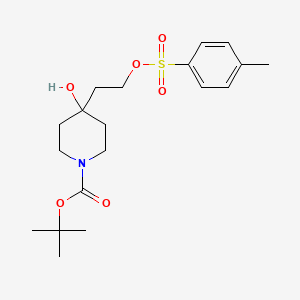
![{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B15299332.png)
